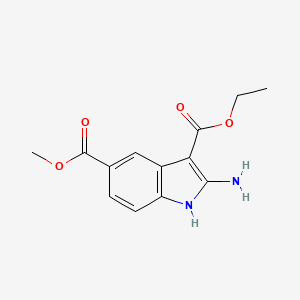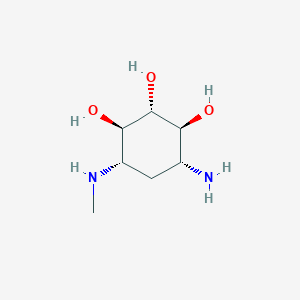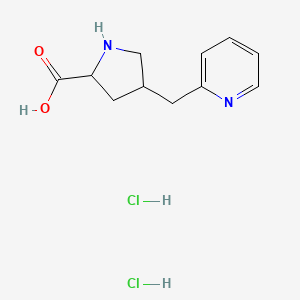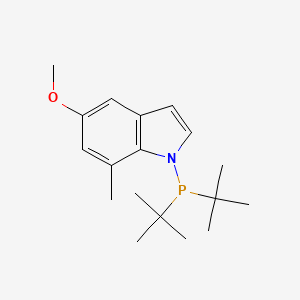
(4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of quinazolinone and chromene. These two moieties are known for their diverse biological activities and are often found in pharmacologically active compounds. The quinazolinone ring is a bicyclic structure that is a common scaffold in medicinal chemistry, while the chromene ring is a benzopyran derivative known for its antioxidant and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone moiety, which can be synthesized from anthranilic acid derivatives and amides through the Niementowski reaction . The chromene moiety can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
(4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form chromanones.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: Both the quinazolinone and chromene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene moiety can yield chromanones, while reduction of the quinazolinone ring can produce dihydroquinazolinones .
Aplicaciones Científicas De Investigación
(4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound has shown promise in preclinical studies as an anti-cancer and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of (4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or reduced inflammation in tissues .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone scaffold and have similar biological activities, such as anti-cancer and anti-inflammatory effects.
Chromene Derivatives: These compounds share the chromene moiety and are known for their antioxidant and anti-inflammatory properties.
Uniqueness
What sets (4-oxo-3,4-dihydroquinazolin-2-yl)methyl 2H-chromene-3-carboxylate apart is the combination of both quinazolinone and chromene moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile compound for various scientific research applications .
Propiedades
Fórmula molecular |
C19H14N2O4 |
|---|---|
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
(4-oxo-3H-quinazolin-2-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H14N2O4/c22-18-14-6-2-3-7-15(14)20-17(21-18)11-25-19(23)13-9-12-5-1-4-8-16(12)24-10-13/h1-9H,10-11H2,(H,20,21,22) |
Clave InChI |
FSYHELPWMUORPV-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC4=CC=CC=C4C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
![(2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosin-21-yl)methanamine](/img/structure/B12947399.png)
![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)
